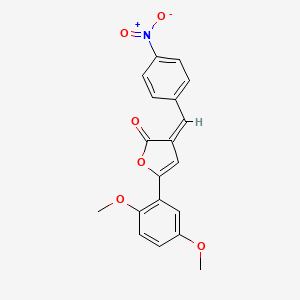amine oxalate](/img/structure/B4978691.png)
[2-(4-nitrophenyl)ethyl](2,3,4-trimethoxybenzyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-nitrophenyl)ethyl](2,3,4-trimethoxybenzyl)amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPE-TMB or NPT, and it is a derivative of phenethylamine.
Mecanismo De Acción
The exact mechanism of action of NPE-TMB is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It may also have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
NPE-TMB has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the regulation of oxidative stress and inflammation, and the enhancement of neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NPE-TMB is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on NPE-TMB, including:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's and Alzheimer's.
2. Studying its effects on other neurotransmitter systems in the brain, such as GABA and glutamate.
3. Exploring its potential as a treatment for depression and anxiety disorders.
4. Investigating its potential as a neuroprotective agent in other neurological conditions, such as stroke and traumatic brain injury.
5. Developing new synthesis methods to improve the yield and purity of NPE-TMB.
In conclusion, NPE-TMB is a chemical compound that has shown potential for various applications in scientific research. Its neuroprotective properties and potential therapeutic applications make it an exciting area of study for future research.
Métodos De Síntesis
The synthesis of NPE-TMB involves several steps, including the condensation of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form the intermediate 2,3,4-trimethoxyphenethylamine. This intermediate is then reacted with 4-nitrobenzyl chloride to form the final product, [2-(4-nitrophenyl)ethyl](2,3,4-trimethoxybenzyl)amine oxalate.
Aplicaciones Científicas De Investigación
NPE-TMB has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has also been investigated for its potential as a therapeutic agent for depression and anxiety disorders.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5.C2H2O4/c1-23-16-9-6-14(17(24-2)18(16)25-3)12-19-11-10-13-4-7-15(8-5-13)20(21)22;3-1(4)2(5)6/h4-9,19H,10-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCYSCDOAASHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-])OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)
![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(2-{[(3,9-dioxo-3H-pyrrolo[1,2-a]indol-2(9H)-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4978657.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)
![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)

![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)